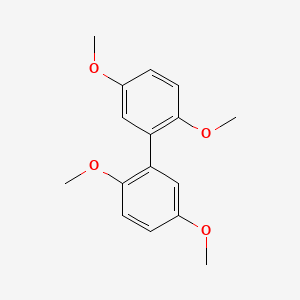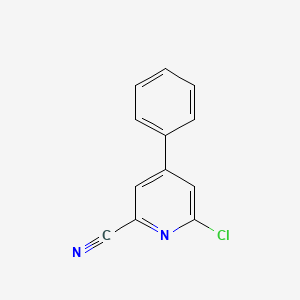
1H-Indole-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a carboxylic acid group and an ester group attached to the indole ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-indole-1,2-dicarboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is esterified using 1,1-dimethylethanol (tert-butanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and stirred until the reaction is complete.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the indole ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Indole-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) alcohol.
Substitution Products: Substituted indole derivatives.
Applications De Recherche Scientifique
1H-Indole-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1H-Indole-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid
Indole-3-acetic acid
1H-Indole-1-carboxylic acid, 1-(1,1-dimethylethyl) ester
Propriétés
Formule moléculaire |
C14H14NO4- |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-8H,1-3H3,(H,16,17)/p-1 |
Clé InChI |
YIKFVXUBTZRUHZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


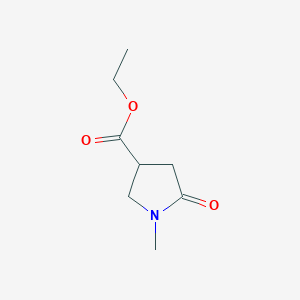
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
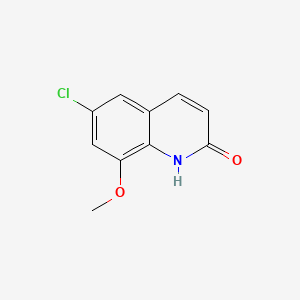
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
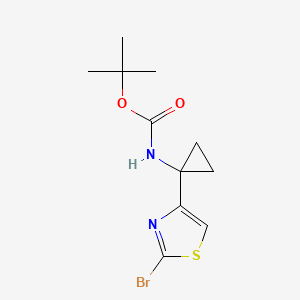

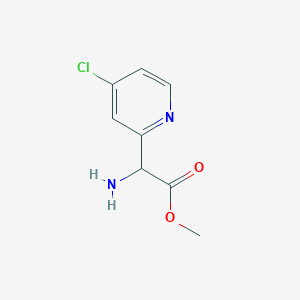
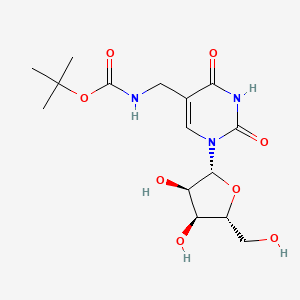
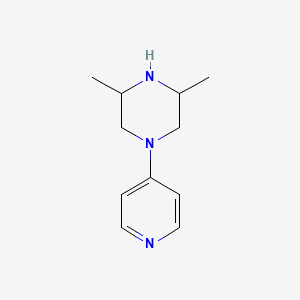
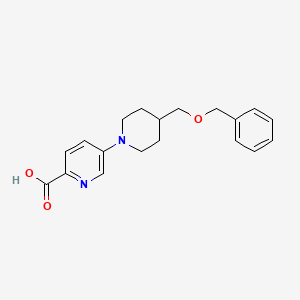
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
